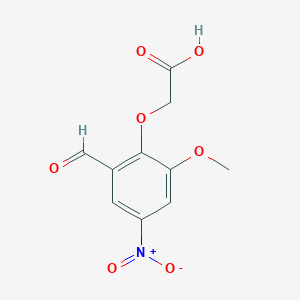
2-Methyl-3-(trifluoromethyl)benzaldehyde
Overview
Description
2-Methyl-3-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H7F3O. It is a benzaldehyde derivative where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Mode of Action
It is known that the compound can participate in various chemical reactions, such as the wittig-horner reaction , which suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Pharmacokinetics
It is known that the compound has a molecular weight of 18815 , which suggests that it may have good bioavailability due to its relatively small size
Action Environment
It is known that the compound should be stored under argon filling , suggesting that it may be sensitive to oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the trifluoromethylation of 2-methylbenzaldehyde using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also involve the use of safer and more environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Methyl-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Medicine: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a fluorine atom instead of a methyl group.
3-(Trifluoromethyl)benzaldehyde: Lacks the methyl group at the second position.
2-Methyl-4-(trifluoromethyl)benzaldehyde: The trifluoromethyl group is at the fourth position instead of the third.
Uniqueness: 2-Methyl-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the methyl and trifluoromethyl groups, which can influence its reactivity and interaction with other molecules. The presence of both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups on the benzene ring provides a unique balance of electronic effects, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHTBQRXZCFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395473 | |
| Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878001-20-8 | |
| Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
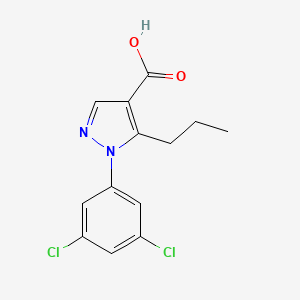

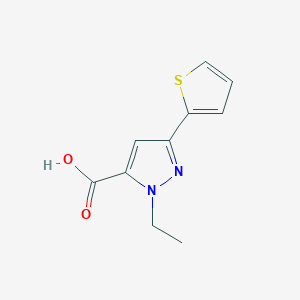
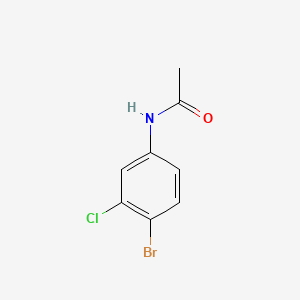
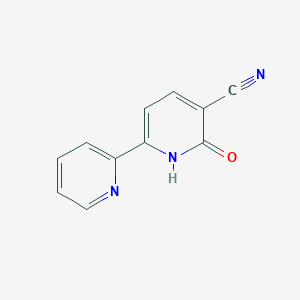
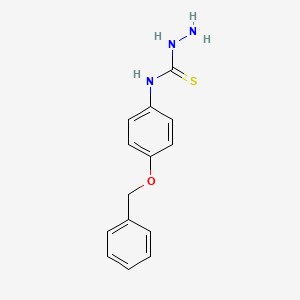
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1333902.png)
![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)
![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)


